molecular formula C11H8ClN5 B2492827 N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 120765-47-1

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue B2492827
Numéro CAS: 120765-47-1
Poids moléculaire: 245.67
Clé InChI: YWMOBFXAHDWFSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves nucleophilic substitution reactions, cyclization processes, and the use of various reagents to introduce specific functional groups. For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine has been reported to produce selectively 4-substituted products, demonstrating the versatility of synthesis approaches in this chemical class (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, which can be further substituted with various groups to modify the compound's properties. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to establish the structure of synthesized compounds. For example, crystallographic analysis has been employed to study the structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showcasing the utility of these techniques in understanding compound geometries (Repich et al., 2017).

Applications De Recherche Scientifique

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been shown to exhibit affinity for A1 adenosine receptors. In a study, various analogues were synthesized and tested for receptor affinity, showing significant activity (Harden, Quinn, & Scammells, 1991).

Novel Compound Synthesis

A series of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives were synthesized for molecular structure studies. These compounds, derived from pyrazolo[3,4-d]pyrimidine analogues, were analyzed using X-ray diffraction to understand their molecular structure (Liu et al., 2016).

Antimicrobial and Anticancer Agents

Some pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antimicrobial and anticancer agents. A study synthesized a series of these compounds, revealing that certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibition Properties

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit acetylcholinesterase and carbonic anhydrase enzymes. These enzymes play significant roles in various physiological processes, and their inhibition can have therapeutic implications (Aydin, Anil, & Demir, 2021).

Antitumor Activity

A study synthesized a series of pyrazolo[3,4-d]pyrimidines and tested them for antitumor activity against different cell lines. Some compounds in this series were found to be potent antitumor agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Orientations Futures

The future directions for the study of “N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their potential as anticancer agents . This could include more detailed studies of their mechanisms of action, as well as the design of new selective, effective, and safe anticancer agents .

Mécanisme D'action

Target of Action

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential therapeutic effects. The primary targets of this compound appear to be Protein Kinase B (PKB or Akt) and Mycobacterium tuberculosis . PKB is a key component of intracellular signaling pathways regulating growth and survival, often deregulated in cancer . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis .

Mode of Action

This compound interacts with its targets in a specific manner. For PKB, it acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA . In the case of Mycobacterium tuberculosis, the compound has shown in vitro activity, with minimum inhibitory concentration (MIC) values indicating its potential as an anti-tubercular agent .

Biochemical Pathways

The compound’s interaction with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is a common pathology in many human cancers .

Pharmacokinetics

One study highlights a derivative of the compound class, which was non-cytotoxic to the vero cell line and had a clogp value less than 4 and molecular weight less than 400, suggesting potential drug-likeness during lead optimization .

Result of Action

The compound’s action results in the inhibition of PKB, which can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice . When acting against Mycobacterium tuberculosis, the compound has shown in vitro activity, indicating its potential as an anti-tubercular agent .

Propriétés

IUPAC Name

N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMOBFXAHDWFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.